![molecular formula C7H4BrF3MgO B1317657 Magnesium, bromo[4-(trifluoromethoxy)phenyl]- CAS No. 169222-42-8](/img/structure/B1317657.png)
Magnesium, bromo[4-(trifluoromethoxy)phenyl]-
Descripción general
Descripción
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- is a Grignard reagent commonly used in organic synthesis. It is a solution of 4-(trifluoromethoxy)phenylmagnesium bromide in tetrahydrofuran (THF). This compound is known for its reactivity and is used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mecanismo De Acción
Target of Action
It’s known that this compound is often used as a grignard reagent , which are typically used in organic chemistry to add the corresponding R-group (in this case, the 4-(trifluoromethoxy)phenyl group) to a variety of target molecules.
Mode of Action
As a Grignard reagent, Magnesium, bromo[4-(trifluoromethoxy)phenyl]- interacts with its targets by nucleophilic addition. The negatively charged carbon atom in the Grignard reagent attacks an electrophilic carbon in the target molecule (usually a carbonyl carbon), resulting in the addition of the R-group to the target .
Biochemical Pathways
The exact biochemical pathways affected by Magnesium, bromo[4-(trifluoromethoxy)phenyl]- depend on the specific target molecule. It’s known that grignard reagents are often used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .
Result of Action
The molecular and cellular effects of Magnesium, bromo[4-(trifluoromethoxy)phenyl]- depend on the specific target molecule and the reaction conditions. In general, the result of its action is the addition of the 4-(trifluoromethoxy)phenyl group to the target molecule .
Action Environment
The action, efficacy, and stability of Magnesium, bromo[4-(trifluoromethoxy)phenyl]- are highly dependent on the reaction conditions. Grignard reagents are sensitive to moisture and air, and they require anhydrous and inert conditions for optimal activity .
Análisis Bioquímico
Biochemical Properties
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in the preparation of chromanol derivatives, which are novel class of cholesteryl ester transfer protein (CETP) inhibitors used for the treatment of cardiovascular diseases . Additionally, it is involved in the Pd-catalyzed cross-coupling reactions and the preparation of indazole-pyridine derivatives, which act as protein kinase B/Akt inhibitors with reduced hypotension . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s involvement in the preparation of protein kinase B/Akt inhibitors suggests its potential impact on cell proliferation, survival, and metabolism . By modulating these pathways, the compound can alter cellular functions, making it a valuable tool in biochemical research.
Molecular Mechanism
The molecular mechanism of action of magnesium, bromo[4-(trifluoromethoxy)phenyl]- involves its ability to form covalent bonds with biomolecules. In Grignard reactions, the compound acts as a nucleophile, attacking electrophilic centers on target molecules . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound’s ability to participate in cross-coupling reactions further underscores its versatility in molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium, bromo[4-(trifluoromethoxy)phenyl]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity can decrease over time due to potential degradation . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of magnesium, bromo[4-(trifluoromethoxy)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For example, its role in the preparation of chromanol derivatives and protein kinase B/Akt inhibitors indicates its involvement in metabolic pathways related to cardiovascular health and cellular signaling . These interactions can influence metabolic flux and metabolite levels, further emphasizing the compound’s biochemical significance.
Transport and Distribution
The transport and distribution of magnesium, bromo[4-(trifluoromethoxy)phenyl]- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form covalent bonds with biomolecules can affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its interactions with biomolecules and its overall biochemical activity, making it a valuable tool for studying subcellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium, bromo[4-(trifluoromethoxy)phenyl]- involves the reaction of 4-bromo-1-(trifluoromethoxy)benzene with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction conditions include:
Reactants: 4-bromo-1-(trifluoromethoxy)benzene and magnesium metal.
Solvent: Anhydrous THF.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Atmosphere: Inert atmosphere (nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo[4-(trifluoromethoxy)phenyl]- follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Continuous stirring: To ensure uniform mixing of reactants.
Temperature control: To maintain optimal reaction conditions.
Purification: The product is typically purified by distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions, such as the Stille coupling and the Suzuki-Miyaura coupling.
Substitution Reactions: Can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Resulting from cross-coupling reactions.
Substituted Aromatics: Produced through substitution reactions.
Aplicaciones Científicas De Investigación
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- has a wide range of applications in scientific research, including:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the preparation of drug candidates and intermediates.
Material Science: Utilized in the development of new materials with unique properties.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylmagnesium Bromide: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
4-Chlorophenylmagnesium Bromide: Contains a chlorine atom instead of a trifluoromethoxy group.
4-Methoxyphenylmagnesium Bromide: Has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties to the compound. This group enhances the reactivity and stability of the Grignard reagent, making it particularly useful in various synthetic applications.
Propiedades
IUPAC Name |
magnesium;trifluoromethoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAJXWCOAYCCNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)OC(F)(F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169222-42-8 | |
| Record name | 169222-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


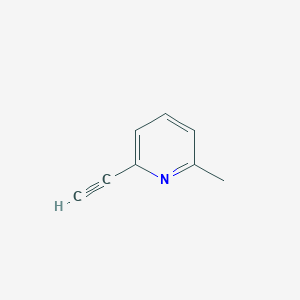
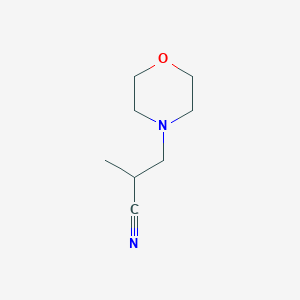
![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
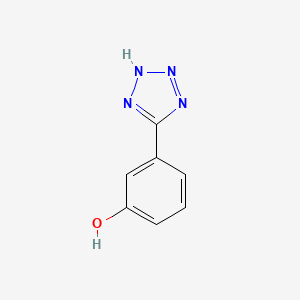
![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)
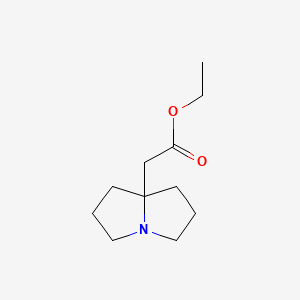
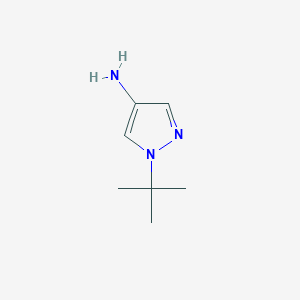
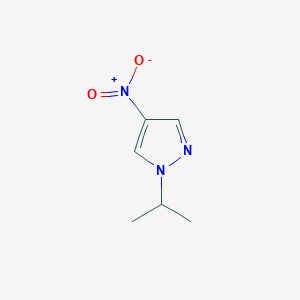
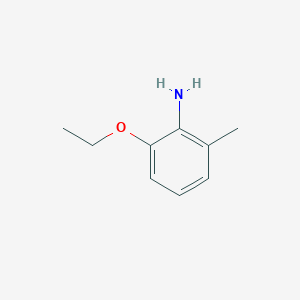
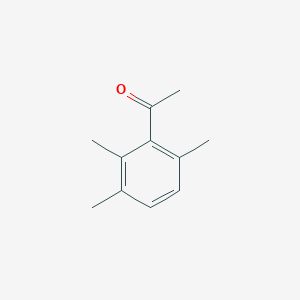

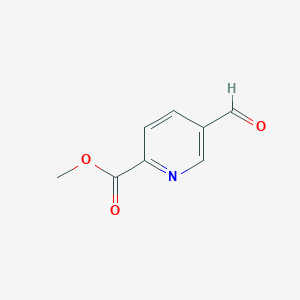

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)
